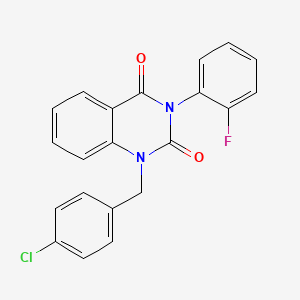

![molecular formula C23H20N4O3 B3745200 2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B3745200.png)

2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}benzamide

Overview

Description

Scientific Research Applications

Antioxidant Activity

This compound has been studied for its potential as an antioxidant. The in vitro antioxidant activity can be determined through various assays, including total antioxidant capacity, free radical scavenging, and metal chelating activities . These properties are crucial for preventing oxidative stress-related cellular damage, which is a common factor in numerous diseases, including neurodegenerative disorders and cancer.

Antibacterial Properties

Research has indicated that benzamide derivatives exhibit antibacterial activity. This is particularly relevant in the development of new antibiotics to combat resistant bacterial strains . The mechanism often involves the inhibition of bacterial growth or the disruption of essential bacterial enzymes.

Antiviral Applications

Benzamide compounds, including the one , have shown promise in antiviral research. Some derivatives have demonstrated higher antiviral activity compared to commercially available drugs against specific viruses . This opens up possibilities for the development of new antiviral therapies, especially for diseases with limited treatment options.

Enzyme Inhibition

In drug discovery, benzamide derivatives are often explored as enzyme inhibitors. They can bind to the active sites of enzymes, potentially inhibiting their function. This application is significant in the treatment of various diseases, such as cancer, where enzyme activity is a key factor in disease progression .

Drug Design and Development

The structural features of benzamide derivatives make them suitable candidates for drug design. Their ability to interact with different biological targets allows for the development of drugs with specific actions, such as targeted cancer therapies or treatments for microbial infections .

Material Science

Beyond biomedical applications, benzamide derivatives can contribute to material science. They may be involved in the synthesis of novel copolymers, which have applications in creating materials with specific optical and electrochemical properties . These materials could be used in various industries, including electronics and photonics.

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to interact with various targets .

Mode of Action

Similar compounds have been shown to undergo reactions at the benzylic position . These reactions typically involve the removal of a hydrogen atom, resulting in a resonance-stabilized carbocation .

Biochemical Pathways

Similar compounds have been shown to interact with various biochemical pathways .

Pharmacokinetics

The bioavailability of similar compounds can be influenced by various factors, including their chemical structure and the physiological conditions of the body .

Result of Action

Similar compounds have been shown to exhibit substantial antiviral activity .

Action Environment

The activity of similar compounds can be influenced by various environmental factors .

properties

IUPAC Name |

2-methoxy-5-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-29-16-10-7-14(8-11-16)21-17-5-3-4-6-18(17)23(27-26-21)25-15-9-12-20(30-2)19(13-15)22(24)28/h3-13H,1-2H3,(H2,24,28)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGXROMBPCYPLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-{[4-(4-methoxyphenyl)phthalazin-1-yl]amino}benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B3745125.png)

![N-[3-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3745127.png)

![2-[(3-fluorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole](/img/structure/B3745142.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3745168.png)

![N-(4-ethoxyphenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3745173.png)

![N-benzyl-2-[5-({[(2,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3745174.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B3745181.png)

![3-(3-methyl-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3745183.png)

![2-(4-fluorophenyl)-5,7-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B3745184.png)

![3-{4-benzyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3745193.png)

![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B3745195.png)